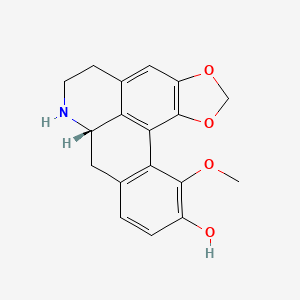
Descobalt cobalamin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Descobalt cobalamin is a derivative of cobalamin, commonly known as vitamin B12. Cobalamins are a group of cobalt-containing compounds that are essential for various biological processes. This compound, as the name suggests, is a form of cobalamin where the central cobalt ion is replaced or removed. This modification can significantly alter the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of descobalt cobalamin typically involves the removal or replacement of the central cobalt ion in cobalamin. This can be achieved through various chemical reactions, including chelation and reduction processes. The reaction conditions often require specific pH levels, temperatures, and the presence of reducing agents to facilitate the removal of cobalt.
Industrial Production Methods
Industrial production of this compound is less common compared to other cobalamin derivatives. it can be produced using advanced chemical synthesis techniques that ensure high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
化学反应分析
Types of Reactions
Descobalt cobalamin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized forms of this compound, while reduction may yield different reduced forms.
科学研究应用
Descobalt cobalamin has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of cobalamin derivatives.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in various industrial processes, such as catalysis and material synthesis.
作用机制
The mechanism of action of descobalt cobalamin involves its interaction with specific molecular targets and pathways. The removal of the cobalt ion can alter the compound’s ability to bind to enzymes and other proteins, affecting its biological activity. The exact pathways and targets depend on the specific form of this compound and its intended application.
相似化合物的比较
Similar Compounds
Similar compounds to descobalt cobalamin include other cobalamin derivatives, such as:
Cyanocobalamin: A synthetic form of vitamin B12 commonly used in supplements.
Methylcobalamin: A naturally occurring form of vitamin B12 involved in various biological processes.
Hydroxocobalamin: Another form of vitamin B12 used in medical treatments.
Uniqueness
This compound is unique due to the absence or replacement of the central cobalt ion, which significantly alters its chemical and biological properties. This makes it a valuable compound for studying the role of cobalt in cobalamin’s function and for exploring new applications in various fields.
属性
CAS 编号 |
41632-95-5 |
|---|---|
分子式 |
C62H90N13O14P |
分子量 |
1272.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86)/b38-23-,50-32-,55-33-/t31-,34+,35+,36+,37-,41+,52+,53+,56+,57-,59+,60-,61-,62-/m0/s1 |
InChI 键 |
NEZOEVMZBDYNHZ-NMJLXZFMSA-N |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
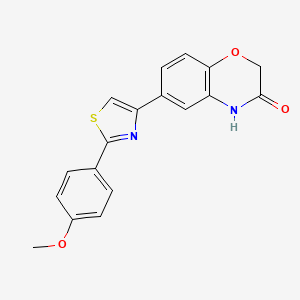
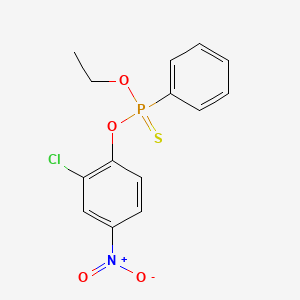
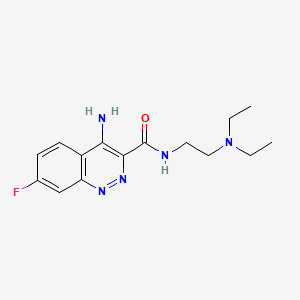
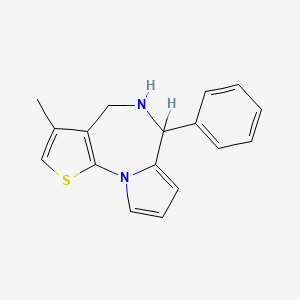

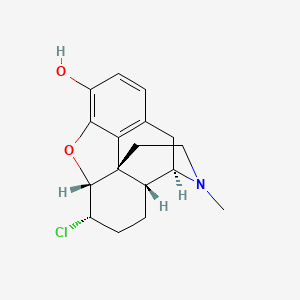

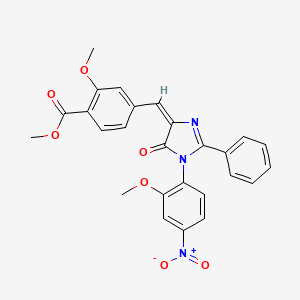
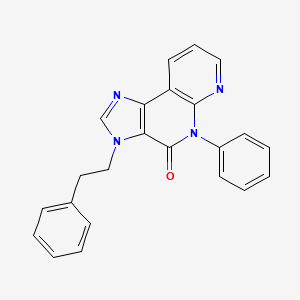
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
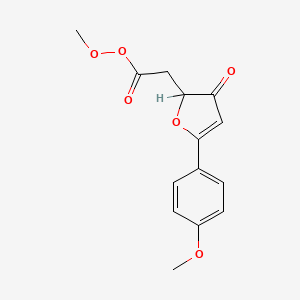
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
